molecular formula C12H11NO2S B12902197 Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester CAS No. 653586-11-9

Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester

Cat. No.: B12902197
CAS No.: 653586-11-9
M. Wt: 233.29 g/mol
InChI Key: WHNCYCHBDHTBJJ-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester is a sulfur-containing ester derivative characterized by a thioacetate group (CH₃C(O)S-) linked to a 2-(1H-indol-3-yl)-2-oxoethyl moiety. The indole ring, a bicyclic aromatic heterocycle, is substituted at the 3-position with a ketone-functionalized ethyl chain.

Properties

CAS No.

653586-11-9

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

S-[2-(1H-indol-3-yl)-2-oxoethyl] ethanethioate

InChI

InChI=1S/C12H11NO2S/c1-8(14)16-7-12(15)10-6-13-11-5-3-2-4-9(10)11/h2-6,13H,7H2,1H3

InChI Key

WHNCYCHBDHTBJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of indole-3-carboxaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and thiolation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester is a thioester derivative that features an indole moiety. The presence of the indole structure is crucial as it is known for its biological activity, including anticancer and anti-inflammatory properties. The compound can be represented as follows:C12H13N1O2S\text{C}_{12}\text{H}_{13}\text{N}_{1}\text{O}_{2}\text{S}

Drug Development

Ethanethioic acid derivatives have been explored as potential drug candidates due to their ability to inhibit specific enzymes and receptors. For example:

  • Inhibition Studies : Compounds related to ethanethioic acid have shown promising results in inhibiting human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. Certain derivatives exhibited inhibitory potency below 5 nM, indicating their potential as therapeutic agents for conditions related to catecholamine dysregulation .

Anticancer Activity

Research has indicated that thioester derivatives can possess anticancer properties. The indole structure is particularly significant as many indole-based compounds have been identified as having anticancer activity. Studies focusing on thiazolidinone analogues suggest that modifications to the thioester framework could enhance their efficacy against various cancer cell lines .

Biochemical Probes

The unique reactivity of ethanethioic acid derivatives makes them suitable for use as biochemical probes in cellular studies. Their ability to form covalent bonds with specific biomolecules allows researchers to track cellular processes and interactions effectively .

Case Study 1: Inhibition of hPNMT

A study documented the synthesis of several ethanethioic acid derivatives designed to inhibit hPNMT. The results indicated that specific modifications to the indole moiety significantly enhanced the inhibitory effects, with some compounds achieving IC50 values in the low nanomolar range. This highlights the potential of these compounds in developing treatments for hypertension and other related disorders .

Case Study 2: Anticancer Activity

In a recent investigation into thiazolidinone derivatives, researchers synthesized several compounds based on ethanethioic acid frameworks and evaluated their anticancer properties against breast cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects, suggesting a pathway for further development into effective cancer therapies .

Mechanism of Action

The mechanism of action of S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Substitution Variants

a. Ethanethioic Acid, S-[2-Oxo-2-(1H-Pyrrol-2-yl)ethyl] Ester
  • Structure : Replaces the indole ring with a pyrrole group (five-membered ring with one nitrogen).
  • Key Differences : Pyrrole lacks the fused benzene ring of indole, reducing aromatic conjugation. This may lower stability and alter intermolecular interactions (e.g., π-π stacking) compared to the indole analog .
  • Reactivity : Pyrrole’s lower electron density could reduce nucleophilic susceptibility at the thioester carbonyl group.
b. Ethanethioic Acid, S-[3-(5-Bromo-1H-Indol-3-yl)-2-Oxopropyl] Ester
  • Structure : Features a bromine atom at the 5-position of the indole ring and a 3-oxopropyl chain (vs. 2-oxoethyl in the target compound).
  • Chain Length: The longer 3-oxopropyl chain may enhance flexibility and alter binding affinity in biological systems .

Oxygen Ester Analogs

a. (1H-Indol-3-yl) Oxoacetic Acid Methyl Ester
  • Structure : Replaces the thioester (S-CH₂C(O)-) with an oxygen ester (O-CH₂C(O)-) and a methyl group.
  • Key Differences :
    • Hydrolysis Rate : Oxygen esters generally hydrolyze slower than thioesters under physiological conditions, impacting metabolic stability.
    • Electrophilicity : The thioester’s sulfur atom increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .

Thioesters with Alternative Heterocycles

a. S-[2-[2-[(2-Methoxyphenoxy)methyl]-3-Thiazolidinyl]-2-Oxoethyl] Ethanethioate (Guaisteine)
  • Structure: Substitutes indole with a thiazolidine ring (sulfur and nitrogen-containing five-membered ring) and a methoxyphenoxy group.
  • Key Differences: Bioactivity: Thiazolidine rings are associated with mucolytic activity, as seen in Guaisteine, suggesting the target compound’s indole moiety may confer distinct pharmacological properties . Solubility: The polar thiazolidine and methoxyphenoxy groups enhance aqueous solubility compared to the hydrophobic indole system.

Phosphorodithioic Acid Esters

a. Phosphorodithioic Acid, O,O-Dimethyl S-[2-(Methylamino)-2-Oxoethyl] Ester
  • Structure: Contains a phosphorodithioate group (P=S) linked to a 2-(methylamino)-2-oxoethyl chain.
  • Key Differences :
    • Toxicity : Phosphorodithioates are often neurotoxic (e.g., insecticides), highlighting that sulfur-containing esters’ bioactivity varies widely with core structural motifs .
    • Hydrolytic Stability : Phosphorus-sulfur bonds are more resistant to hydrolysis than thioesters, affecting environmental persistence .

Biological Activity

Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester, represents a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

This compound is an indole derivative that combines the properties of ethanethioic acid with an indole moiety. The chemical structure can be summarized as follows:

  • Molecular Formula : C12H13NO2S
  • Molecular Weight : 239.30 g/mol

This compound's unique structure is believed to contribute to its biological properties, particularly its interactions with various biological targets.

Antifungal Properties

Research indicates that compounds related to indole derivatives exhibit significant antifungal activity. For instance, indolizinyl derivatives have been reported to inhibit the growth of human pathogenic fungi such as Aspergillus species, suggesting potential applications in treating fungal infections . The mechanisms often involve interference with fungal cell wall synthesis or disruption of cellular processes.

Anti-inflammatory and Anticancer Activities

Indole derivatives have also been examined for their anti-inflammatory and anticancer properties. Studies have shown that certain indole-based compounds can inhibit tumor necrosis factor (TNF) and phosphodiesterase 4 (PDE4), which are critical in inflammatory pathways . These activities may position ethanethioic acid derivatives as candidates for developing treatments for inflammatory disorders and cancer.

In Vitro Studies

In vitro assays have demonstrated the efficacy of various indole derivatives in modulating biological pathways. For example, a study highlighted that specific indole compounds could significantly reduce the proliferation of cancer cell lines by inducing apoptosis through caspase activation .

StudyCompoundBiological ActivityResult
Indole DerivativeAntifungalInhibition of Aspergillus growth
Indole CompoundAnticancerInduction of apoptosis in cancer cells

Pharmacological Applications

The pharmacological potential of this compound extends to its use in drug formulation. Its ability to act on multiple biological targets makes it a suitable candidate for developing multi-target drugs aimed at complex diseases like cancer and chronic inflammatory conditions .

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